Cas no 893638-10-3 ([1,1'-Biphenyl]-3-carboxylicacid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-)

[1,1'-Biphenyl]-3-carboxylicacid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)- structure
893638-10-3 structure
Product Name:[1,1'-Biphenyl]-3-carboxylicacid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-
Numero CAS:893638-10-3
MF:C14H8ClF3O3
MW:316.659733772278
CID:720374
PubChem ID:23005094
Update Time:2025-04-19

[1,1'-Biphenyl]-3-carboxylicacid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Biphenyl]-3-carboxylicacid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-
    • 5-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzoic acid
    • 4'-Chloro-4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylicacid
    • 4-chloro-4-hydroxy-3-(trifluoromethyl)biphenyl-3-carboxylic acid
    • 4'-CHLORO-4-HYDROXY-3'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-3-CARBOXYLIC ACID
    • [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-
    • JRQWFUKEPPMDIK-UHFFFAOYSA-N
    • 893638-10-3
    • 4'-Chloro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
    • [1,1'-Biphenyl]-3-carboxylicacid,4'-chloro-4-hydroxy-3'-(trifluoromethyl)-
    • AKOS004117222
    • DTXSID50629604
    • Inchi: 1S/C14H8ClF3O3/c15-11-3-1-8(6-10(11)14(16,17)18)7-2-4-12(19)9(5-7)13(20)21/h1-6,19H,(H,20,21)
    • Chiave InChI: JRQWFUKEPPMDIK-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1C(F)(F)F)C1C=CC(=C(C(=O)O)C=1)O

Proprietà calcolate

  • Massa esatta: 316.01100
  • Massa monoisotopica: 316.0114063g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 388
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.5Ų
  • XLogP3: 4.8

Proprietà sperimentali

  • Densità: 1.5
  • Punto di ebollizione: 437.264°C at 760 mmHg
  • Punto di infiammabilità: 218.25°C
  • Indice di rifrazione: 1.573
  • PSA: 57.53000
  • LogP: 4.42960
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.